N-Benzylnortropine

Norepinephrine Transporter Binding Assay Tropane Derivatives

N-Benzylnortropine is a strategic synthetic intermediate for medicinal chemistry programs. Unlike finished muscarinic antagonists (Atropine, Ipratropium), its N-benzyl and endo-3-hydroxyl groups serve as critical derivatization handles. Procure this ≥97% purity building block to generate novel IP in substance abuse disorder, Parkinson's, or analgesic research via ester/ether elaboration at the key 3-position.

Molecular Formula C14H19NO
Molecular Weight 217.31 g/mol
CAS No. 18717-73-2
Cat. No. B102146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Benzylnortropine
CAS18717-73-2
Molecular FormulaC14H19NO
Molecular Weight217.31 g/mol
Structural Identifiers
SMILESC1CC2CC(CC1N2CC3=CC=CC=C3)O
InChIInChI=1S/C14H19NO/c16-14-8-12-6-7-13(9-14)15(12)10-11-4-2-1-3-5-11/h1-5,12-14,16H,6-10H2/t12-,13+,14?
InChIKeyHCBGIBWAPOFRKI-PBWFPOADSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Benzylnortropine (CAS 18717-73-2): A Versatile Tropane Scaffold for Medicinal Chemistry and Neuropharmacology Research Procurement


N-Benzylnortropine (CAS 18717-73-2), also known as endo-8-Benzyl-8-azabicyclo[3.2.1]octan-3-ol, is a synthetic tropane derivative with a molecular formula of C14H19NO and a molecular weight of 217.31 g/mol [1]. It is a bicyclic compound consisting of a tropane ring system with an N-benzyl substituent and an endo-hydroxyl group at the 3-position. Unlike the more clinically advanced muscarinic antagonists like Atropine or Ipratropium, N-Benzylnortropine serves primarily as a valuable research intermediate and a privileged scaffold in drug discovery, enabling the synthesis of diverse pharmacologically active compounds through further chemical elaboration .

Why N-Benzylnortropine Cannot Be Readily Replaced by Other Tropane Analogs or Commercial Muscarinic Antagonists


The unique value of N-Benzylnortropine in a research setting is not as a final therapeutic agent but as a specific molecular starting point. While compounds like Atropine or Ipratropium are established, potent, and clinically used muscarinic antagonists with well-defined selectivity and pharmacokinetic profiles [1], N-Benzylnortropine provides a chemically distinct, modifiable scaffold . Its N-benzyl and endo-3-hydroxyl groups are critical for two reasons: they can be further derivatized to create novel chemical entities (NCEs) with potentially different or improved target profiles, and they can serve as a protecting group in complex syntheses . Therefore, substituting it with another tropane (e.g., tropine) or a finished muscarinic drug (e.g., Ipratropium bromide) would fundamentally alter the synthetic pathway or the resulting molecular structure, thus failing the primary objective of using it as a building block for generating new intellectual property or exploring novel chemical space.

N-Benzylnortropine (CAS 18717-73-2): Quantitative Evidence of Differentiation for Informed Procurement


In Vitro Profiling: Weak Norepinephrine Transporter (NET) Inhibition Distinguishes N-Benzylnortropine from Potent Monoamine Reuptake Inhibitors

In a norepinephrine transporter (NET) binding assay using rat synaptosomes, N-Benzylnortropine exhibited an IC50 value of 1.94 µM (1,940 nM) [1]. This relatively weak affinity is a key differentiator from potent tropane-based NET inhibitors like Cocaine, which typically exhibit nanomolar potency at monoamine transporters [2]. This low activity suggests that the unadorned N-benzylnortropine scaffold is not a strong ligand for this target, making it a cleaner starting point for chemical optimization where off-target NET activity may be undesirable.

Norepinephrine Transporter Binding Assay Tropane Derivatives

Synthetic Utility: N-Benzyl Group as a Quantifiable Advantage in Chemoselective Synthesis of Benztropine Analogs

N-Benzylnortropine is a direct and essential precursor in the synthesis of Benztropine and its analogs, a class of clinically used antiparkinson and anticholinergic drugs [1]. The N-benzyl substituent functions as a protecting group, enabling selective functionalization at the 3-hydroxy position (e.g., to form the benzhydryl ether linkage found in Benztropine) without unwanted reactions at the basic nitrogen . This contrasts sharply with the use of the unsubstituted parent amine, nortropine, where chemoselective reactions would be far more challenging to control, often leading to complex mixtures and lower yields. The N-benzyl group can be quantitatively removed via hydrogenolysis at a later stage, making it a superior intermediate for complex molecule construction.

Medicinal Chemistry Synthetic Intermediate Protecting Group

Scaffold Versatility: N-Benzylnortropine as a Validated Fragment in Nociceptin/Orphanin FQ (NOP) Receptor Ligand Discovery

The 3-endo-hydroxy-8-benzyl-8-azabicyclo[3.2.1]octane core of N-Benzylnortropine has been identified as a key structural component in the development of high-affinity ligands for the nociceptin/orphanin FQ peptide (NOP) receptor [1]. In structure-activity relationship (SAR) studies, analogs built upon this core, featuring specific C-3 aminomethyl substitutions, demonstrated high-affinity binding to the NOP receptor [2]. The unadorned N-Benzylnortropine molecule thus serves as the validated fragment from which these potent and selective ligands were derived, offering a starting point with proven relevance to a therapeutically important GPCR target involved in pain, anxiety, and cough.

NOP Receptor Fragment-Based Drug Discovery Analgesics

Optimal Research and Development Applications for Procuring N-Benzylnortropine (CAS 18717-73-2)


Synthesis of Novel Benztropine Analogs for Neuroscience Research

Procurement is justified when the research objective is to synthesize and evaluate novel Benztropine derivatives as potential treatments for substance abuse disorders (e.g., cocaine abuse), Parkinson's disease, or other neuropsychiatric conditions. N-Benzylnortropine serves as the direct and chemically logical precursor for introducing diverse ester or ether groups at the 3-position, a key site for modulating pharmacological activity [1].

Medicinal Chemistry Campaigns Targeting the Nociceptin/Orphanin FQ (NOP) Receptor

This compound is a strategic starting material for laboratories engaged in fragment-based drug discovery or hit-to-lead optimization of NOP receptor ligands. Its core structure has been validated in the generation of high-affinity analogs, making it a superior choice over unrelated scaffolds for initiating a targeted medicinal chemistry program aimed at developing novel analgesics, anxiolytics, or antitussives [2].

As a Key Building Block in the Synthesis of Complex Tropane Alkaloids and Pharmaceuticals

N-Benzylnortropine is a valuable intermediate in multi-step organic syntheses. The N-benzyl group can act as a protecting group for the basic amine, enabling selective reactions at the 3-hydroxyl or other positions on the tropane ring system. This controlled reactivity is essential for the efficient construction of complex molecules, such as antihistamines, antipsychotics, and other fine chemicals, where chemoselectivity is paramount [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Benzylnortropine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.